molecular formula C11H17ClN2O2S B1372826 1-Tosylpiperazine hydrochloride CAS No. 856843-84-0

1-Tosylpiperazine hydrochloride

Cat. No.: B1372826
CAS No.: 856843-84-0
M. Wt: 276.78 g/mol
InChI Key: IMLDHDNEYHSNDL-UHFFFAOYSA-N
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Description

1-Tosylpiperazine hydrochloride is a chemical compound with the molecular formula C11H17ClN2O2S. It is a derivative of piperazine, where the piperazine ring is substituted with a tosyl group (4-methylphenylsulfonyl) and combined with hydrochloride. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Biochemical Analysis

Biochemical Properties

1-Tosylpiperazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial tyrosinase, an enzyme involved in melanin synthesis . This inhibition is crucial for studying the enzyme’s role in various biological processes. Additionally, this compound interacts with proteins involved in cellular signaling pathways, affecting their function and activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that piperazine derivatives, including this compound, can induce apoptosis in cancer cells by activating intrinsic mitochondrial signaling pathways . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of specific enzymes, such as tyrosinase, by binding to their active sites and preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular signaling pathways. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and gastrointestinal disturbances . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and excretion. For instance, the compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation with glucuronic acid . These metabolic processes influence the compound’s pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s pharmacodynamics and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence the compound’s activity and function within the cell, contributing to its overall biochemical effects.

Preparation Methods

1-Tosylpiperazine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of piperazine with tosyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods often involve similar reaction conditions but on a larger scale. The process may include additional purification steps such as recrystallization to ensure high purity of the final product .

Chemical Reactions Analysis

1-Tosylpiperazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The tosyl group can be replaced by other substituents under appropriate conditions. For example, nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to remove the tosyl group.

    Hydrolysis: The tosyl group can be hydrolyzed under acidic or basic conditions to yield piperazine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Tosylpiperazine hydrochloride has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds. The tosyl group serves as a protecting group for the piperazine ring, allowing for selective functionalization.

    Organic Synthesis: The compound is employed in the preparation of complex organic molecules. Its reactivity makes it a valuable building block in synthetic chemistry.

    Biological Studies: Researchers use this compound to study the biological activity of piperazine derivatives.

Comparison with Similar Compounds

1-Tosylpiperazine hydrochloride can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties. Its tosyl group offers unique reactivity compared to other piperazine derivatives, making it a versatile compound in various research fields .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c1-10-2-4-11(5-3-10)16(14,15)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLDHDNEYHSNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675460
Record name 1-(4-Methylbenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856843-84-0
Record name 1-(4-Methylbenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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